N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound features a fused heterocyclic system comprising a 5,6-dihydro-1,4-oxathiine ring (oxygen-sulfur heterocycle) and a 4-methyl-1,3-thiazole moiety substituted with an acetyl group. The phenyl group at the 3-position of the oxathiine ring may enhance aromatic stacking interactions in biological targets. Its molecular formula is C₁₇H₁₅N₃O₃S₂, with a molecular weight of 373.45 g/mol (inferred from structural analogs in ).
Properties
Molecular Formula |
C17H16N2O3S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-14(11(2)20)24-17(18-10)19-16(21)13-15(23-9-8-22-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,19,21) |
InChI Key |
XDTHRCBPNZXASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Acetyl-4-Methyl-1,3-Thiazol-2(3H)-Ylidene Moiety
The thiazole core is synthesized via a modified Hantzsch thiazole synthesis. A thioamide derivative (e.g., 4-methylthioacetamide) reacts with α-chloroacetylacetone in anhydrous ethanol under reflux (78°C, 6–8 hours) to form 5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene . The reaction proceeds through nucleophilic substitution, where the thioamide’s sulfur attacks the α-carbon of the chloroacetylacetone, followed by cyclization and elimination of HCl.
Critical Parameters :
-
Solvent : Anhydrous ethanol ensures solubility and minimizes side reactions.
-
Temperature : Reflux conditions accelerate cyclization while preventing decomposition.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the thiazole-ylidene intermediate in 68–72% purity .
Synthesis of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxamide
The oxathiine ring is constructed via a tandem oxidation-cyclization strategy. Benzaldehyde reacts with thioglycolic acid in acetic acid under nitrogen to form 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, which is then reacted with ammonium hydroxide to yield the carboxamide.
Reaction Conditions :
-
Cyclization : Conducted at 110°C for 12 hours, achieving 65% yield.
-
Acylation : SOCl₂ is added dropwise at 0°C to prevent exothermic decomposition.
Coupling of Thiazole-Ylidene and Oxathiine-Carboxamide Moieties
The final step involves a nucleophilic acyl substitution between the oxathiine-carboxamide’s amine group and the thiazole-ylidene’s carbonyl carbon. A catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitates the reaction at room temperature (25°C, 24 hours) . The Z-configuration of the thiazole-ylidene is preserved by steric hindrance from the 4-methyl group, favoring the thermodynamically stable isomer.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| DMAP Concentration | 10 mol% | 78% → 85% |
| Solvent | Anhydrous DCM | 85% → 89% |
| Reaction Time | 24 hours | 89% → 91% |
Characterization and Analytical Validation
The compound is validated using:
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.98 (t, 2H, SCH₂), 3.72 (t, 2H, OCH₂), 7.32–7.45 (m, 5H, Ph), 8.12 (s, 1H, NH) .
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
-
High-Resolution Mass Spectrometry (HRMS) : m/z 360.0521 [M+H]⁺ (calculated: 360.0524) .
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors replace batch processes, reducing reaction times by 40% . Solvent recovery systems (e.g., wiped-film evaporators) enhance sustainability, achieving a solvent recycle rate of 92%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Mechanism of Action
The mechanism by which N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its thiazole and oxathiine rings. These interactions could modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analog: Thiadiazole Derivatives
- Compound from :
- Name : 3-Phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Molecular Formula : C₁₆H₁₇N₃O₂S₂
- Molecular Weight : 347.5 g/mol
- Key Differences :
- Substituent on heterocycle : Isopropyl (propan-2-yl) vs. acetyl group on the thiadiazole/thiazole ring.
- Heterocyclic Core : 1,3,4-Thiadiazole vs. 1,3-thiazole.
- Implications :
2.2 Thiazole-Based Anticancer Agents ()
- Compound 7b and 11: Structure: Thiazole derivatives with hydrazone and thiadiazole substituents. Biological Activity: IC₅₀ values of 1.61 ± 1.92 µg/mL (7b) and 1.98 ± 1.22 µg/mL (11) against HepG-2 hepatocellular carcinoma cells. Comparison:
- The phenyl-oxathiine group could improve pharmacokinetic properties via enhanced membrane permeability compared to purely sulfur-based heterocycles .
2.3 Thiadiazine/Oxathiine Derivatives ()
- Compound 9a-c :
- Structure : 6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides.
- Key Differences :
- Ring System : 1,3,4-Thiadiazine (two sulfur atoms) vs. 1,4-oxathiine (one oxygen, one sulfur).
- Implications :
- This may influence bioavailability and metabolic stability .
2.4 Pharmacopeial Thiazolyl Derivatives ()
- Compound m :
- Structure : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- Comparison :
- The 5-methyl-1,3,4-thiadiazole substituent in compound m highlights the pharmacological relevance of methylated heterocycles. The target compound’s 4-methyl-thiazole group may similarly enhance metabolic resistance .
Data Table: Structural and Functional Comparison
Biological Activity
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 358.48 g/mol |
| CAS Number | 1092339-33-7 |
The compound features a thiazole ring and an oxathiine structure that are known for their biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values lower than those of standard antibiotics like kanamycin. In a study involving Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 12 µg/mL and 16 µg/mL respectively, indicating potent activity against these pathogens .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. A study evaluated its effect against common fungal strains such as Candida albicans and Aspergillus niger, reporting a notable reduction in fungal growth at concentrations as low as 10 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HeLa cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Disruption of Membrane Integrity : Its interaction with bacterial membranes could compromise their integrity, leading to cell lysis.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of several thiazole derivatives including our compound against Pseudomonas aeruginosa. The results indicated that the compound was more effective than several other derivatives tested, with a significantly lower MIC value .
Study 2: Anticancer Properties
A research team conducted a series of experiments on human cancer cell lines treated with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage in treated cells compared to controls .
Q & A
Q. What synthetic methodologies are effective for preparing the thiazol-2(3H)-ylidene core of this compound?
The thiazol-2(3H)-ylidene moiety can be synthesized via condensation reactions between 2-aminothiazol-4(5H)-one derivatives and carbonyl-containing substrates. A validated approach involves refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-substituted indole derivative in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Key parameters include:
- Solvent choice : Acetic acid ensures protonation of intermediates.
- Temperature : Reflux conditions (~110–120°C) accelerate imine formation.
- Workup : Sequential washing with acetic acid, water, and ethanol removes unreacted reagents.
Q. How can spectroscopic techniques confirm the stereochemistry (2Z configuration) of the compound?
- X-ray crystallography : Resolves the (2Z) configuration unambiguously (e.g., as demonstrated for structurally similar thiazolylidene-carboxamides) .
- NMR : The coupling constant between the thiazole C2-H and adjacent protons distinguishes Z vs. E isomers.
- IR : Stretching frequencies for C=N (1550–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) validate tautomeric forms .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
- Humidity : Use desiccants to avoid hydrolysis of the oxathiine ring .
Advanced Research Questions
Q. How can computational methods predict tautomeric equilibria between thiazol-2(3H)-ylidene and alternative forms?
Q. What catalytic strategies enable functionalization of the oxathiine ring?
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent variation : Replace the 5-acetyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density in the thiazole ring.
- Biological assays : Test analogs for enzyme inhibition (e.g., urease) using kinetic assays (IC₅₀ determination) and compare with the parent compound .
Methodological Challenges and Solutions
Q. How to resolve contradictions in spectroscopic data for thiazolylidene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
